4-amino-5,5-difluoropentanoic acid hydrochloride 4-amino-5,5-difluoropentanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1783634-98-9
VCID: VC11565358
InChI: InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(8)1-2-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H
SMILES:
Molecular Formula: C5H10ClF2NO2
Molecular Weight: 189.59 g/mol

4-amino-5,5-difluoropentanoic acid hydrochloride

CAS No.: 1783634-98-9

Cat. No.: VC11565358

Molecular Formula: C5H10ClF2NO2

Molecular Weight: 189.59 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-amino-5,5-difluoropentanoic acid hydrochloride - 1783634-98-9

Specification

CAS No. 1783634-98-9
Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59 g/mol
IUPAC Name 4-amino-5,5-difluoropentanoic acid;hydrochloride
Standard InChI InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(8)1-2-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H
Standard InChI Key ABXGFQVEKKCPHS-UHFFFAOYSA-N
Canonical SMILES C(CC(=O)O)C(C(F)F)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

4-Amino-5,5-difluoropentanoic acid hydrochloride features a five-carbon chain with dual fluorine atoms at the C5 position, an amine group at C4, and a carboxylic acid terminus. The hydrochloride salt enhances stability and solubility in polar solvents, making it preferable for laboratory applications. Key identifiers include:

PropertyValue
CAS Number1783634-98-9
Molecular FormulaC₅H₁₀ClF₂NO₂
Molecular Weight189.59 g/mol
IUPAC Name4-Amino-5,5-difluoropentanoic acid; hydrochloride
SMILESC(CC(=O)O)C(C(F)F)N.Cl
InChI KeyABXGFQVEKKCPHS-UHFFFAOYSA-N

The fluorine atoms induce electron-withdrawing effects, altering the compound’s acidity and hydrogen-bonding capacity compared to non-fluorinated analogs.

Spectroscopic Data

While direct spectral data for this compound remains limited, related fluorinated amino acids exhibit distinctive NMR and IR profiles. For instance, methyl 2-amino-5-cyclopropyl-4,4-difluoropentanoate hydrochloride (a structural analog) shows characteristic ¹⁹F NMR shifts between -100 to -120 ppm, reflecting the deshielding effect of fluorine . IR spectra typically display stretches for NH₃⁺ (2500–3000 cm⁻¹), C=O (1700 cm⁻¹), and C-F (1100–1200 cm⁻¹).

Synthesis and Manufacturing Processes

Asymmetric Synthesis Strategies

The preparation of 4-amino-5,5-difluoropentanoic acid hydrochloride often employs chiral catalysts to achieve enantiomeric purity. A representative route involves:

  • Alkylation of Glycine Derivatives: Reacting a protected glycine ester with a fluorinated electrophile, such as 3-cyclopropyl-2,2-difluoropropyl perfluoroalkanesulfonate, under basic conditions (e.g., KHMDS) .

  • Hydrolysis and Protection: Selective hydrolysis of intermediates using strong acids (e.g., 25% H₂SO₄) to yield the free acid, followed by amino group protection with tert-butoxycarbonyl (Boc) groups .

  • Salt Formation: Treating the free base with hydrochloric acid in inert solvents like tert-butyl methyl ether to precipitate the hydrochloride salt .

Process Optimization

Scale-up requires careful control of reaction parameters. For example, condensation reactions between fluorinated sulfonates and glycine anions demand slow reagent addition (0–30°C) and extended stirring (12–24 hours) to minimize racemization . Distillation under reduced pressure (e.g., 720 mmHg, 60°C) purifies intermediates, achieving >95% purity .

Applications in Pharmaceutical Research

Cysteine Protease Inhibition

Fluorinated amino acids like 4-amino-5,5-difluoropentanoic acid are pivotal in designing cathepsin inhibitors. Cathepsin S, implicated in Alzheimer’s disease and autoimmune disorders, is selectively inhibited by compounds incorporating fluorinated pentanoic acid moieties . The fluorine atoms enhance binding affinity by forming hydrophobic interactions with enzyme active sites .

Prodrug Development

Ester derivatives (e.g., methyl or ethyl esters) serve as prodrugs, improving bioavailability. For instance, methyl 5-amino-4,4-difluoropentanoate hydrochloride (CAS 911634-74-7) undergoes enzymatic hydrolysis in vivo to release the active acid . Such derivatives are critical in optimizing pharmacokinetic profiles for central nervous system targets .

Future Directions and Challenges

Expanding Synthetic Methodologies

Future work may explore biocatalytic routes using engineered aminotransferases to improve enantioselectivity and reduce reliance on heavy metals .

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